molecular formula C8H6N2O B152831 Quinoxalin-6-ol CAS No. 7467-91-6

Quinoxalin-6-ol

Cat. No. B152831
CAS RN: 7467-91-6
M. Wt: 146.15 g/mol
InChI Key: VEGOESHHZXUHMI-UHFFFAOYSA-N
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Description

Quinoxalin-6-ol is a heterocyclic compound that is part of the broader class of quinoxalines. These compounds are known for their diverse biological activities and are often used as scaffolds in pharmaceutical research. Quinoxalin-6-ol derivatives can interact with DNA and proteins, which is a mechanism that underlies their pharmacological potential, including anticancer and antiviral activities .

Synthesis Analysis

The synthesis of quinoxalin-6-ol derivatives can be achieved through various methods. For instance, the synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides involves the cyclocondensation of isatine-N-glycosides with 1,2-diaminobenzenes . Another approach for synthesizing quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employs tin and indium chlorides in intramolecular main group metal Lewis acid-catalyzed cyclizations . Additionally, a library with a 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol scaffold was prepared using solution-phase parallel synthesis, starting from 1,5-difluoro-2,4-dinitrobenzene .

Molecular Structure Analysis

The molecular structure of quinoxalin-6-ol derivatives can exhibit tautomerism, as seen in the case of 5-chlorobenzo[f]quinoxalin-6-ol, which exists as the enol-imine tautomer both in the solid state and in solution. This tautomer is preferred due to its higher aromatic character compared to the keto-amine form . The structure of these compounds is crucial for their interaction with biological targets, such as DNA, where the orientation of substituents and side chains plays a significant role in the binding affinity and pharmacological activity .

Chemical Reactions Analysis

Quinoxalin-6-ol derivatives can undergo various chemical reactions, including cyclocondensation, palladium-catalyzed C-N and C-C coupling reactions, and acid-mediated dehydrogenation . These reactions are essential for modifying the quinoxalin-6-ol core to produce compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalin-6-ol derivatives, such as their optical absorption and emission spectra, electrochemical behavior, and thermal stability, are influenced by the nature of the substituents attached to the core structure. For example, triarylamines based on 6H-indolo[2,3-b]quinoxaline show green or yellow emission depending on the amine segment, and their thermal stability is enhanced by the presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment . These properties are important for the development of compounds for various applications, including as dyes or in electronic devices.

Scientific Research Applications

1. Neurological Applications

Quinoxalin-6-ol derivatives have been explored for potential neurological applications. For instance, L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, was tested as a treatment for schizophrenia, although it showed limited effectiveness as a sole agent (Marenco et al., 2002). Another study found that a derivative of quinoxalin-6-ol improved delayed recall in aged humans (Lynch et al., 1997).

2. Anticancer Research

Quinoxaline derivatives have shown promise in anticancer research. They have demonstrated potential functions as antitumor agents, among others, with various quinoxaline derivatives being investigated for their role in treating cancerous cells (Khatoon & Abdulmalek, 2021). Specific studies have focused on the antitumoral activity of quinoxaline derivatives and their inhibitory effects on different types of cancer cells (Montana et al., 2019).

3. Antimicrobial and Antiviral Applications

Quinoxalines have been identified for their antimicrobial and antiviral properties. They have shown effectiveness against a range of pathogens, including bacteria, fungi, and viruses, making them a critical component in drugs used for infectious diseases (Tristán-Manzano et al., 2015).

4. Neuroprotective Effects

Certain quinoxaline derivatives, such as NBQX, have been studied for their neuroprotective effects, particularly in the context of cerebral ischemia (Sheardown et al., 1990). These compounds act as antagonists to specific glutamate receptors, offering protection against global ischemia.

5. Treatment of Diabetes and Related Complications

Quinoxaline derivatives have been investigated for their potential in treating diabetes and its complications, with some compounds displaying potent inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications, and showing antioxidant activities (Qin et al., 2015).

Safety And Hazards

Quinoxalin-6-ol is associated with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for Quinoxalin-6-ol were not found in the search results, quinoxalines have been a subject of extensive research due to their importance in medicinal chemistry . They have been utilized for the design and development of numerous bioactive molecules, suggesting potential future applications in this area .

properties

IUPAC Name

quinoxalin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPVXTQTNVVKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322168, DTXSID80901667
Record name quinoxalin-6-ol
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Record name NoName_803
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URL https://comptox.epa.gov/dashboard/DTXSID80901667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-6-ol

CAS RN

7467-91-6
Record name 6-Quinoxalinol
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Record name quinoxalin-6-ol
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Record name 6-Quinoxalinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JAG Gomez, MR Lage, JWM Carneiro… - Journal of the Brazilian …, 2013 - SciELO Brasil
… novel 5-chlorobenzo[f]quinoxalin-6-ol. The molecular structure of 5-… of 5-chlorobenzo[f]quinoxalin-6-ol and of the derivatives … for 5-chlorobenzo[f]quinoxalin-6-ol as a consequence of the …
Number of citations: 7 www.scielo.br
J Zhang, L Zhang, S Zhang, Y Wang… - Journal of combinatorial …, 2005 - ACS Publications
… -1H-imidazo[4,5-g]quinoxalin-6-ol library. The 1,2,7-trialky-1H-imidazo[4,5-g]quinoxalin-6-ol scaffold combines two privileged structures of benzimidazole and 2-hydroxyquinoxaline, …
Number of citations: 17 pubs.acs.org
V Castro-Castillo, C Suárez-Rozas, S Simpson… - Chemistry of …, 2017 - Springer
… However, in all cases aminolysis of the ester occurred, affording 5-chlorobenzo-[f]quinoxalin-6-ol (9). Depending on the amine used, the yields went from 49 to 61% for secondary …
Number of citations: 3 link.springer.com
G Liu - Journal of Combinatorial Chemistry, 2008 - ACS Publications
Correction for “Parallel Approach for Solution-Phase Synthesis of 2-Quinoxalinol Analogues and Their Inhibition of LPS-Induced TNF-α Release on Mouse Macrophages in Vitro”, “Solution-Phase …
Number of citations: 0 pubs.acs.org
RH White, KD Allen, G Wegener - ACS omega, 2019 - ACS Publications
… On the basis of reactions of model compounds such as quinoxalin-6-ol, the hydrated version appears to be formed from the addition of water to the dehydropyrazine ring followed by an …
Number of citations: 2 pubs.acs.org
RF Fandy, HH Abbas, AS Al‐Hussaini… - Journal of the …, 2001 - Wiley Online Library
… In this work, 5-arylbenzo [f]quinoxalin-6-one 6, 5-arylbenzo[f]quinoxalin-6-ol 7, 6aryl-5-hydroxybenzo[a]phenazine 8, 6-arylbenzo[a] pheno thiazin-5-one 9 and 6-arylbenzo[a]…
Number of citations: 6 onlinelibrary.wiley.com
G Liu, L Li, B Kou, S Zhang, L Zhang… - Journal of …, 2007 - ACS Publications
… ” methods in a parallel solution-phase manner to efficiently generate 2-quinoxalinol analogs, 2,3 5-aminobenzimidazoles, 4 and novel 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol …
Number of citations: 12 pubs.acs.org
MA El-Atawy, AH Hegazi, M Al Khalaf, A Amer - Structural Chemistry, 2020 - Springer
Based on the analyses of 1D and 2D NMR spectra techniques, such as H–H COSY, HSQC, and HMBC of 3-[L-threo-2,3,4-trihydroxy-1-(phenylhydrazono)butyl]- quinoxalin-2(1H)-one in …
Number of citations: 6 link.springer.com
W Guo, R Liu, Y Ono, AH Ma, A Martinez… - Molecular …, 2012 - ASPET
Interleukin-2-inducible T-cell kinase (Itk) is a member of the Btk (Bruton's tyrosine kinase) family of tyrosine kinases. Itk plays an important role in normal T-cell functions and in the …
Number of citations: 29 molpharm.aspetjournals.org
S Iikuni, M Ono, K Tanimura, H Watanabe… - RSC …, 2017 - pubs.rsc.org
… Synthesis of 2-(4-(dimethylamino)phenyl)quinoxalin-6-ol (4). To … Synthesis of 2-(4-(methylamino)phenyl)quinoxalin-6-ol (5). To a … Synthesis of 2-(4-aminophenyl)quinoxalin-6-ol (6). To a …
Number of citations: 12 pubs.rsc.org

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